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Compound of Interest

Compound Name:
4-[[(4-Fluorophenyl)imino]methyl]-

phenol

Cat. No.: B121771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-[[(4-Fluorophenyl)imino]methyl]-phenol, a Schiff base synthesized from 4-fluoroaniline

and 4-hydroxybenzaldehyde, is a critical intermediate in the pharmaceutical industry.[1] Its

primary application lies in the synthesis of the cholesterol-lowering drug Ezetimibe.

Furthermore, this compound serves as a precursor for the development of antifungal agents

and as a versatile ligand in coordination chemistry. This document provides detailed application

notes and experimental protocols for the synthesis and utilization of this intermediate.
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Property Value Reference

CAS Number 3382-63-6 [2][3]

Molecular Formula C13H10FNO [4]

Molecular Weight 215.22 g/mol [4]

Appearance
White to off-white or pale

yellow crystalline powder
[5][6]

Melting Point 179-183 °C [6]

Boiling Point 370.9 °C at 760 mmHg [6]

Purity >99.0% [6][7]

Application 1: Intermediate in the Synthesis of
Ezetimibe
4-[[(4-Fluorophenyl)imino]methyl]-phenol is a key starting material in several patented

synthetic routes to Ezetimibe, a drug that inhibits the absorption of cholesterol from the small

intestine.[1]

Signaling Pathway of Ezetimibe
Ezetimibe's mechanism of action involves the inhibition of the Niemann-Pick C1-Like 1

(NPC1L1) protein, a critical transporter for cholesterol absorption in the enterocytes of the small

intestine. By blocking this transporter, Ezetimibe reduces the amount of dietary and biliary

cholesterol absorbed into the bloodstream, leading to a reduction in LDL cholesterol levels.
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Figure 1: Mechanism of Action of Ezetimibe.

Experimental Workflow for Ezetimibe Synthesis
The synthesis of Ezetimibe from 4-[[(4-Fluorophenyl)imino]methyl]-phenol involves a multi-

step process, which is often protected by patents. A general workflow is outlined below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b121771?utm_src=pdf-body-img
https://www.benchchem.com/product/b121771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Materials:
- 4-[[(4-Fluorophenyl)imino]methyl]-phenol

- Other Reagents

Step 1: Protection of Phenolic Group
(e.g., Benzylation)

Step 2: Condensation Reaction
with a Chiral Auxiliary

Step 3: Cyclization to form
the Azetidinone Ring

Step 4: Deprotection of
Phenolic Group

Final Product:
Ezetimibe
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Figure 2: General workflow for Ezetimibe synthesis.

Experimental Protocols
Protocol 1: Synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol

This protocol describes the synthesis of the title intermediate.

Materials:

4-Hydroxybenzaldehyde
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4-Fluoroaniline

Anhydrous Ethanol

Glacial Acetic Acid (catalyst)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzaldehyde

(1 equivalent) in anhydrous ethanol.

Add 4-fluoroaniline (1 equivalent) to the solution.

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by filtration.

Wash the solid with cold ethanol to remove any unreacted starting materials.

Recrystallize the crude product from ethanol to obtain pure 4-[[(4-
Fluorophenyl)imino]methyl]-phenol.

Dry the final product under vacuum.

Quantitative Data:

Parameter Value Reference

Yield 82-85% [8]

Purity (by HPLC) ≥99.0% [6]

Protocol 2: Synthesis of a Benzyl-Protected Ezetimibe Intermediate
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This protocol is based on a patented method and describes the initial step in the synthesis of

an Ezetimibe intermediate.[9]

Materials:

4-[[(4-Fluorophenyl)imino]methyl]-phenol

Benzyl halide (e.g., Benzyl chloride or Benzyl bromide)

Alkali (e.g., Sodium carbonate, Potassium carbonate, Triethylamine, or DIPEA)

Solvent (e.g., Dichloromethane, Toluene, Acetone, or Isopropyl ether)

Procedure:

Dissolve 4-[[(4-Fluorophenyl)imino]methyl]-phenol (1 equivalent) in the chosen solvent in

a reaction vessel.

Add the alkali (e.g., 1.5-2.0 equivalents) to the solution.

Add the benzyl halide (1.0-1.5 equivalents) to the reaction mixture.[9]

Stir the reaction at room temperature until the starting material is consumed (monitor by

TLC).

Upon completion, filter the reaction mixture to remove the inorganic salts.

Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure to obtain the crude benzyl-protected

intermediate.

Purify the crude product by column chromatography or recrystallization.
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4-[[(4-Fluorophenyl)imino]methyl]-phenol is used in the preparation of benzylacetones,

which have demonstrated antifungal activity.[2][4]

Mechanism of Action of Antifungal Agents
The antifungal agents derived from this intermediate may act through various mechanisms. A

common target for antifungal drugs is the fungal cell membrane, specifically the biosynthesis of

ergosterol, a key component of the membrane. Inhibition of ergosterol synthesis disrupts

membrane integrity and leads to fungal cell death.[10][11][12][13]

Experimental Protocol: General Synthesis of
Benzylacetones
A general procedure for the synthesis of benzylacetones from the intermediate is outlined

below. The specific reaction conditions will vary depending on the desired final product.

Materials:

4-[[(4-Fluorophenyl)imino]methyl]-phenol

Appropriate reagents for the desired transformation (e.g., reducing agents, alkylating agents)

Suitable solvent

Procedure:

The imine functionality of 4-[[(4-Fluorophenyl)imino]methyl]-phenol can be hydrolyzed to

an aldehyde or reduced to an amine.[2]

The resulting aldehyde or amine can then be further reacted to introduce the acetone moiety.

The specific synthetic route and reaction conditions need to be optimized based on the

target benzylacetone derivative.

Conclusion
4-[[(4-Fluorophenyl)imino]methyl]-phenol is a valuable and versatile pharmaceutical

intermediate. Its primary role in the synthesis of the widely used cholesterol-lowering drug,
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Ezetimibe, underscores its importance in medicinal chemistry. Furthermore, its potential as a

precursor for antifungal agents highlights its broader applicability in the development of new

therapeutic agents. The protocols and data presented here provide a foundation for

researchers and drug development professionals working with this key chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b121771?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

